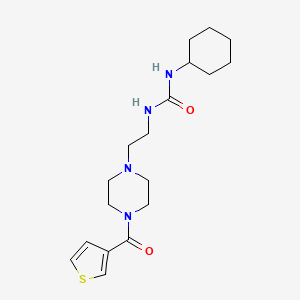

1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea

説明

1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea is a urea derivative featuring a cyclohexyl group attached to one nitrogen of the urea core and a piperazine moiety substituted with a thiophene-3-carbonyl group on the other nitrogen via an ethyl linker. The compound’s structure integrates a lipophilic cyclohexyl group, a flexible ethyl spacer, and a polar piperazine-thiophene hybrid system.

特性

IUPAC Name |

1-cyclohexyl-3-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2S/c23-17(15-6-13-25-14-15)22-11-9-21(10-12-22)8-7-19-18(24)20-16-4-2-1-3-5-16/h6,13-14,16H,1-5,7-12H2,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNDVVOPFQQTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds have been found to bind to the colchicine binding site of tubulin. Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

科学的研究の応用

While comprehensive data tables and well-documented case studies for "1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea" are not available within the provided search results, some potential applications and related information can be gathered.

Scientific Research Applications

1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea is a research compound with the molecular formula and a molecular weight of 364.51 . It is available for purchase from BenchChem and is typically found to have a purity of 95%.

Potential applications

- Tubulin Binding: Similar compounds have been found to bind to the colchicine binding site of tubulin.

Related compounds

- PB-28: 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine, also known as PB-28, is a sigma 2 receptor agonist with antineoplastic and anti-SARS-CoV-2 activities .

- Other Cyclohexyl Derivatives: The search results also mention various other cyclohexyl derivatives, such as 1-cyclohexyl-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)urea and 5-chloro-4-(5-chloro-1-cyclohexyl-3-methyl-1h-pyrazol-4-yl)(2-thienyl)methoxy(2-thienyl)methyl-1-cyclohexyl-3-methyl-1h-pyrazole . These compounds have different applications, such as in medicinal chemistry .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Diversity: The thiophene-3-carbonyl group in the target compound distinguishes it from analogs with thiazole (e.g., 11a, 11d) or aryl (e.g., 11i in ) substituents. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to thiazole or phenyl groups .

Piperazine Modifications :

- The thiophene-3-carbonyl-piperazine group contrasts with hydrazinyl-oxoethyl-piperazine in 11a–11o (). The latter may confer hydrogen-bonding capacity, whereas the thiophene-carbonyl group introduces steric bulk and hydrophobic interactions.

- In 1-Cyclohexyl-3-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea , the piperidine substituent introduces conformational rigidity compared to the piperazine in the target compound .

Research Findings and Trends

- Synthetic Yields : Most urea analogs in exhibit high yields (83–88%), suggesting robust synthetic routes for piperazine-urea hybrids. The target compound’s synthesis would likely follow similar protocols.

- Mass Spectrometry : ESI-MS data for analogs (e.g., 11a: 484.2 [M+H]+) align with expected molecular weights, supporting the reliability of mass-based characterization for the target compound .

- Thermal Stability: The sulfamoyl derivative’s melting point (200–202°C) indicates higher thermal stability compared to non-sulfonamide ureas, likely due to crystalline packing facilitated by the sulfonamide group .

Q & A

Q. Optimization Tips :

- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Adjust stoichiometry (1:1.2 molar ratio of amine to carbamate) to minimize unreacted starting material .

Advanced: How can computational modeling predict the bioactivity of this compound against kinase targets?

Methodological Answer:

- Target Selection : Prioritize kinases with known urea-binding pockets (e.g., tyrosine kinases, PI3K) based on structural homology to compounds like N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea .

- Docking Studies :

- Prepare the ligand: Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* level).

- Protein Preparation: Retrieve kinase structures (e.g., PDB ID 2JDO) and remove water molecules using PyMOL.

- Flexible Docking: Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds between the urea moiety and kinase backbone (e.g., hinge region residues).

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA.

Validation : Compare predicted binding affinities with experimental IC50 values of structurally related urea derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR (400 MHz, DMSO-d6): Identify cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), piperazine ethylenic protons (δ 2.5–3.5 ppm), and urea NH (δ 6.2–6.5 ppm, broad singlet).

- 13C NMR : Confirm carbonyl groups (thiophene-3-carbonyl at ~165 ppm; urea carbonyl at ~155 ppm).

- IR Spectroscopy : Detect urea C=O stretch (~1640 cm⁻¹) and thiophene C-S vibration (~690 cm⁻¹).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (70:30). Compare unit cell parameters with analogous urea derivatives (e.g., 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, space group P21/c) .

Advanced: How to resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

- Assay Harmonization :

- Dose-Response Curves : Test the compound in triplicate across 8 concentrations (1 nM–100 μM) using both fluorescence-based (e.g., Kinase-Glo) and radiometric (33P-ATP) kinase assays .

- Control Compounds : Include staurosporine (pan-kinase inhibitor) and DMSO controls to normalize inter-assay variability.

- Data Analysis :

- Calculate IC50 values using nonlinear regression (GraphPad Prism).

- Apply Grubbs’ test to exclude outliers.

- Use hierarchical clustering to identify assay-specific biases (e.g., fluorescence quenching by thiophene).

Case Study : Inconsistent IC50 values for a triazine-urea derivative were resolved by switching to a MALDI-TOF MS-based kinase assay, avoiding thiophene-related interference .

Basic: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Formulation Optimization :

- Co-Solvents : Use 10% DMSO + 20% PEG-400 in saline for intraperitoneal administration .

- Cyclodextrin Complexation : Prepare a 1:2 molar ratio complex with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility (tested via phase-solubility diagrams).

- pH Adjustment : Dissolve the compound in citrate buffer (pH 3.0) if stability permits .

- Analytical Validation : Quantify solubility via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water 60:40) .

Advanced: How to design SAR studies for piperazine-urea derivatives?

Methodological Answer:

- Scaffold Modification :

- Piperazine Substitutions : Compare thiophene-3-carbonyl with morpholine-4-carbonyl or acetyl groups. Synthesize derivatives via acylation (e.g., morpholine-4-carbonyl chloride) .

- Urea Linker Optimization : Replace ethylene linker with propylene or introduce methyl branches to assess steric effects.

- Biological Testing :

- Screen derivatives against a panel of 10 kinases (e.g., EGFR, VEGFR2) using standardized assays.

- Correlate logP (calculated via ChemAxon) with cellular permeability (Caco-2 assay).

- Statistical Analysis : Use PCA to identify structural descriptors (e.g., H-bond donors, polar surface area) driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。